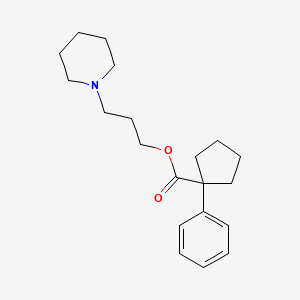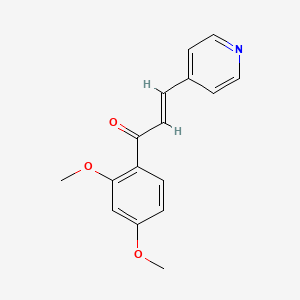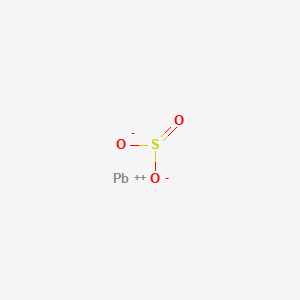![molecular formula C18H23NO2 B1623292 (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline CAS No. 3990-01-0](/img/structure/B1623292.png)
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is a potent semi-synthetic opioid, known chemically as 3-Methoxy-17-methyl-4,5α-epoxymorphinan. It is the penultimate intermediate in the manufacture of desomorphine from codeine. This compound is a potent analgesic, being as effective as morphine. It is partially metabolized into desomorphine, among other metabolites, after parenteral and oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is synthesized from codeine through a series of chemical reactions. The process involves the hydrogenation of codeine to dihydrocodeine, followed by the removal of the hydroxyl group to form desocodeine. The reaction conditions typically involve the use of catalysts such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of desocodeine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desomorphine.
Reduction: The compound can be reduced to form dihydrodesocodeine.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acids are used under controlled conditions.
Major Products:
Oxidation: Desomorphine
Reduction: Dihydrodesocodeine
Substitution: Various substituted desocodeine derivatives.
Scientific Research Applications
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other opioids and analgesics.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic properties and potential use in treating severe pain.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound is partially metabolized into desomorphine, which also contributes to its analgesic effects .
Comparison with Similar Compounds
Codeine: A naturally occurring opioid used for pain relief and cough suppression.
Morphine: A potent opioid analgesic derived from opium.
Desomorphine: A synthetic opioid derived from desocodeine, known for its rapid onset and short duration of action.
Comparison: (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is unique in its intermediate role in the synthesis of desomorphine from codeine. Unlike codeine, which is naturally occurring, desocodeine is semi-synthetic. Compared to morphine, desocodeine has similar analgesic potency but differs in its metabolic pathway and intermediate role. Desomorphine, derived from desocodeine, is more potent than morphine but has a higher potential for abuse .
Properties
CAS No. |
3990-01-0 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C18H23NO2/c1-19-9-8-18-12-4-3-5-15(18)21-17-14(20-2)7-6-11(16(17)18)10-13(12)19/h6-7,12-13,15H,3-5,8-10H2,1-2H3/t12-,13+,15-,18+/m0/s1 |
InChI Key |
ZJWPQUSUXBOTPF-SCGCMHLBSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3CCC4 |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3CCC4 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide](/img/structure/B1623216.png)







